3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine
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Overview
Description
3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of an iodine atom in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters.
Cyclization: The cyclic β-keto esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the indazole core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the indazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products
The major products formed from these reactions include substituted indazoles, oxidized or reduced derivatives, and various cyclized heterocyclic compounds .
Scientific Research Applications
3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1H-indazol-7-amine: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-iodo-1H-indazole: Similar structure but lacks the tetrahydro moiety, affecting its chemical properties and applications.
3-phenyl-4,5,6,7-tetrahydro-1H-indazole: Substituted with a phenyl group instead of an iodine atom, leading to different biological activities.
Uniqueness
The presence of the iodine atom in 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine enhances its reactivity and potential for various chemical transformations, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H10IN3 |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine |
InChI |
InChI=1S/C7H10IN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h5H,1-3,9H2,(H,10,11) |
InChI Key |
YXYIFUOYRJXBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=NN2)I)N |
Origin of Product |
United States |
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